![molecular formula C7H11Br B2353956 [(E)-3-溴丙-1-烯基]环丁烷 CAS No. 1563448-54-3](/img/structure/B2353956.png)

[(E)-3-溴丙-1-烯基]环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

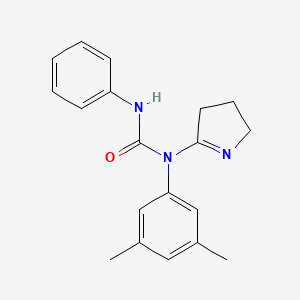

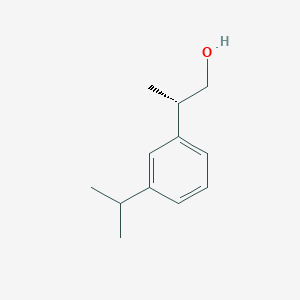

“[(E)-3-Bromoprop-1-enyl]cyclobutane” is an organic compound with the CAS Number: 1563448-54-3 . It has a molecular weight of 175.07 . The IUPAC name for this compound is (E)-(3-bromoprop-1-en-1-yl)cyclobutane .

Synthesis Analysis

The synthesis of cyclobutanes often involves a process known as dimerization, which is the reaction of two smaller molecules to form a larger compound . Specific methods for the synthesis of borylated cyclobutanes have been developed, such as the conversion of (E)- and (Z)-silyl and aryl-substituted homoallylic methanesulfonates to the corresponding cis- and trans-1-silyl-2-borylcyclobutanes as well as 1-phenyl-2-borylcyclobutanes in the presence of a CuCl/dppp catalyst, bis(pinacolato)diboron, and K(O-t-Bu)in THF .

Molecular Structure Analysis

Cyclobutane, the core structure of “[(E)-3-Bromoprop-1-enyl]cyclobutane”, is a cycloalkane composed of four carbon atoms joined in a ring, each bonded to two other carbons and two hydrogen atoms . The carbon atoms form a square planar shape, as opposed to the optimal 109.5-degree bond angle in sp3 hybridized carbons . This deviation from the optimal bond angle creates significant ring strain, making cyclobutane less stable compared to other cycloalkanes .

Chemical Reactions Analysis

Cyclobutane is relatively reactive due to its ring strain, leading to an increased susceptibility to reactions such as halogenation . Under certain conditions, cyclobutane can undergo ring-opening reactions, transforming into a straight-chain alkane . The compound also has the ability to form polymers, a feature that gives it utility in various industrial applications .

Physical And Chemical Properties Analysis

Cyclobutane is a colorless gas under standard conditions of temperature and pressure . It exhibits a low boiling point due to the weak Van der Waals forces, typical of other alkanes . The bond angles between carbon atoms are significantly strained and as such have lower bond energies than related linear or unstrained hydrocarbons, e.g., butane or cyclohexane . As such, cyclobutane is unstable above about 500 °C .

科学研究应用

稳定性和反应性:Stadlwieser 等人 (1993) 的一项研究重点研究了 3-环丙基亚丙基丙-1-烯基乙基醚(一种与 [(E)-3-溴丙-1-烯基]环丁烷密切相关的化合物)的稳定性和反应性。这种化合物可以二聚形成环丁烷衍生物,该衍生物在长时间加热后转化为环辛二烯。这些衍生物的结构使用光谱学和 X 射线晶体结构分析确定 (Stadlwieser 等人,1993)。

光催化:Ischay 等人 (2008) 报告说,Ru(bipy)3Cl2 可以作为 [2+2] 烯酮环加成反应的可见光光催化剂,这一过程与 [(E)-3-溴丙-1-烯基]环丁烷相关。此过程在形成环丁烷产物时实现了高非对映选择性,利用阳光作为唯一的辐照源 (Ischay 等人,2008)。

药物化学:Van der Kolk 等人 (2022) 强调了环丁烷在药物化学中的使用越来越多,这归因于它们的独特结构和化学性质。像 [(E)-3-溴丙-1-烯基]环丁烷这样的环丁烷已被用于改善候选药物中的代谢稳定性和药效团取向等因素 (Van der Kolk 等人,2022)。

天然生物碱:Dembitsky (2007) 对含环丁烷生物碱的研究表明,这些化合物来自陆生和海洋物种,具有抗菌、抗癌和其他活性。这表明环丁烷结构在天然化合物中的生物学意义 (Dembitsky,2007)。

对映选择性合成:Man 等人 (1999) 的一项研究描述了通过硼酸酯对映选择性和非对映选择性合成环丁烷,证明了环丁烷结构在合成立体化学复杂分子中的化学多功能性 (Man 等人,1999)。

作用机制

Target of Action

Cyclobutane-containing natural products, including terpenoids, alkaloids, and steroids, are known to show potent biological activities . These compounds often have unique structures that serve as critical core skeletons in these molecules .

Mode of Action

Cyclobutane derivatives are known to undergo various chemical reactions, including [2 + 2] cycloaddition , which can lead to the formation of a cyclobutane ring . This process could potentially influence the interaction of [(E)-3-Bromoprop-1-enyl]cyclobutane with its targets.

Biochemical Pathways

Cyclobutane-containing molecules are known to play a role in the synthesis of complex and biologically active natural products .

Result of Action

Cyclobutane-containing molecules are known to exhibit potent biological activities .

Action Environment

The stability of cyclobutane derivatives is known to be influenced by factors such as temperature and ph .

未来方向

Cyclobutane-based polymers demonstrate unique properties that make them ideal for specific applications, such as increased flexibility and resistance to environmental stress . Complex natural products bearing strained cyclobutane subunits, including terpenoids, alkaloids, and steroids, not only display fascinating architectures, but also show potent biological activities . Therefore, the future directions of “[(E)-3-Bromoprop-1-enyl]cyclobutane” could involve further exploration of its potential applications in polymer science and biology .

属性

IUPAC Name |

[(E)-3-bromoprop-1-enyl]cyclobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-6-2-5-7-3-1-4-7/h2,5,7H,1,3-4,6H2/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMDPMVEIMLCEG-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C=CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)/C=C/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2353876.png)

![N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2353878.png)

![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)

![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B2353885.png)

![3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2353888.png)

![ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2353889.png)

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2353892.png)

![6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2353894.png)